Ethyl 3-Chloro4-fluorocinnamate
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Overview
Description
Ethyl 3-Chloro4-fluorocinnamate is an organic compound with the molecular formula C11H10ClFO2. It is a derivative of cinnamic acid, characterized by the presence of chloro and fluoro substituents on the aromatic ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl 3-Chloro4-fluorocinnamate can be synthesized through the esterification of 3-chloro-4-fluorocinnamic acid with ethanol in the presence of an acid catalyst. The reaction typically involves refluxing the reactants in an organic solvent such as toluene or dichloromethane .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer, thereby optimizing the yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions: Ethyl 3-Chloro4-fluorocinnamate undergoes various chemical reactions, including:
Substitution Reactions: The chloro and fluoro groups on the aromatic ring can be substituted by nucleophiles under appropriate conditions.
Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions:
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Major Products:
Substitution: Derivatives with different functional groups replacing the chloro or fluoro substituents.
Reduction: Ethyl 3-chloro-4-fluorocinnamyl alcohol.
Oxidation: 3-chloro-4-fluorocinnamic acid.
Scientific Research Applications
Ethyl 3-Chloro4-fluorocinnamate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its structural similarity to bioactive cinnamate derivatives.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl 3-Chloro4-fluorocinnamate involves its interaction with specific molecular targets. For instance, its antimicrobial activity may be attributed to its ability to disrupt microbial cell membranes or inhibit essential enzymes. The exact pathways and molecular targets can vary depending on the specific application and the organism or system being studied .
Comparison with Similar Compounds
Ethyl 3-Chloro4-fluorocinnamate can be compared with other cinnamate derivatives such as:
Ethyl cinnamate: Lacks the chloro and fluoro substituents, resulting in different chemical reactivity and biological activity.
Ethyl 3-chlorocinnamate: Contains only the chloro substituent, which affects its chemical properties and applications.
Ethyl 4-fluorocinnamate:
Properties
IUPAC Name |
ethyl (E)-3-(3-chloro-4-fluorophenyl)prop-2-enoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClFO2/c1-2-15-11(14)6-4-8-3-5-10(13)9(12)7-8/h3-7H,2H2,1H3/b6-4+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JEXAHVAICWOJHJ-GQCTYLIASA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C=CC1=CC(=C(C=C1)F)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C=C/C1=CC(=C(C=C1)F)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClFO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.65 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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